molecular formula C13H13BN4O2 B13097639 (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid

(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid

カタログ番号: B13097639
分子量: 268.08 g/mol
InChIキー: UNNQFGPXPKGMRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid is a boronic acid derivative featuring an imidazo[4,5-c]pyridazine core substituted with an ethyl group at the 9-position and a phenylboronic acid moiety at the 3-position. The compound’s structure combines a nitrogen-rich heterocyclic system with a boronic acid group, enabling diverse applications in medicinal chemistry and materials science. The imidazo[4,5-c]pyridazine scaffold is notable for its planar aromaticity and ability to engage in hydrogen bonding and π-π interactions, while the boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

特性

分子式

C13H13BN4O2

分子量

268.08 g/mol

IUPAC名

[3-(7-ethylimidazo[4,5-c]pyridazin-4-yl)phenyl]boronic acid

InChI

InChI=1S/C13H13BN4O2/c1-2-18-8-15-12-11(7-16-17-13(12)18)9-4-3-5-10(6-9)14(19)20/h3-8,19-20H,2H2,1H3

InChIキー

UNNQFGPXPKGMRH-UHFFFAOYSA-N

正規SMILES

B(C1=CC(=CC=C1)C2=CN=NC3=C2N=CN3CC)(O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the imidazo[4,5-c]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the imidazo[4,5-c]pyridazine core using ethylating agents such as ethyl iodide or ethyl bromide.

    Attachment of the phenylboronic acid moiety: This is usually done through a Suzuki-Miyaura coupling reaction, where the imidazo[4,5-c]pyridazine derivative is coupled with a phenylboronic acid under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.

    Reduction: Reduction reactions can target the imidazo[4,5-c]pyridazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydro derivatives of the imidazo[4,5-c]pyridazine ring.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

科学的研究の応用

Structure and Composition

The compound is characterized by the following molecular structure:

  • Molecular Formula : C16H17B N4O2
  • Molecular Weight : 295.14 g/mol

Functional Groups

  • Boronic Acid Group : Known for its ability to form complexes with diols.
  • Imidazo[4,5-c]pyridazine Moiety : Imparts unique biological interactions.

Medicinal Chemistry

Drug Design and Development

The unique structural features of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid make it a candidate for the design of novel therapeutic agents. Its boronic acid functionality allows for selective inhibition of enzymes, particularly serine proteases and glycoside hydrolases, which are implicated in various diseases such as cancer and diabetes.

Case Studies

  • Inhibition of Proteins : Studies have shown that boronic acids can effectively inhibit proteasomal activity, which is crucial for the degradation of misfolded proteins in cancer cells. This inhibition can lead to apoptosis of cancer cells, making it a potential therapeutic strategy .
  • Antidiabetic Agents : The compound has been investigated for its potential as an antidiabetic agent by modulating the activity of enzymes involved in glucose metabolism .

Biochemistry

Enzyme Interaction Studies

The ability of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid to form reversible covalent bonds with diols makes it an important tool in studying enzyme mechanisms.

Key Findings

  • Mechanistic Insights : Research has demonstrated that this compound can provide insights into the catalytic mechanisms of glycoside hydrolases by acting as a competitive inhibitor .

Materials Science

Development of Sensors

Due to its boronic acid functionality, this compound is also being explored for applications in sensor technology. Boronic acids can selectively bind to sugars, making them suitable for developing glucose sensors.

Applications in Sensor Technology

  • Glucose Monitoring : The integration of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid into sensor platforms could enhance the specificity and sensitivity of glucose detection methods .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryDrug design targeting proteasomal activityInduces apoptosis in cancer cells
BiochemistryEnzyme interaction studiesProvides insights into glycoside hydrolase mechanisms
Materials ScienceDevelopment of glucose sensorsEnhances specificity in glucose detection

作用機序

The mechanism of action of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazo[4,5-c]pyridazine ring system can interact with various biological targets, potentially disrupting cellular pathways and leading to therapeutic effects.

類似化合物との比較

Key Structural Features :

  • Imidazo[4,5-c]pyridazine core : Provides a rigid, electron-deficient aromatic system conducive to binding biological targets such as kinases or enzymes .
  • Ethyl substituent : Enhances lipophilicity and may influence pharmacokinetic properties compared to smaller alkyl groups (e.g., methyl) .
  • Phenylboronic acid group : Enables covalent interactions with diols (e.g., in carbohydrates) and participation in transition metal-catalyzed couplings .

Key Observations :

  • Core Heterocycle : The imidazo[4,5-c]pyridazine in the target compound differs from imidazo[1,2-b]pyridazine (YPC-21817) and imidazo[1,2-a]pyridine in nitrogen positioning, affecting electronic properties and binding selectivity .
  • Boronic Acid vs.
  • Substituent Effects : The 9-ethyl group may improve metabolic stability compared to tert-butyl or methyl groups in analogous compounds .
Reactivity and Functional Comparisons
  • Suzuki-Miyaura Cross-Coupling : The boronic acid group allows efficient biaryl bond formation, as demonstrated in and for pyridinyl and carbazole derivatives. This contrasts with halogenated analogs requiring stoichiometric boronating agents .
  • Enzyme Inhibition : The boronic acid moiety can mimic transition states in enzymatic reactions, similar to its role in HDAC inhibition () and β-lactamase detection (). However, the imidazo[4,5-c]pyridazine core may target kinases more selectively than phenylboronic acids .
Pharmacological and Physicochemical Properties
Property Target Compound YPC-21817 3-Trifluoromethylphenyl Analog ()
Molecular Weight ~325 g/mol ~450 g/mol ~461 g/mol
LogP (Predicted) ~2.5 ~3.8 ~4.0
Solubility Moderate (boronic acid enhances aqueous solubility) Low (piperazine improves salt formation) Low (trifluoromethyl increases hydrophobicity)
Biological Target Kinases (potential) Pan-Pim kinases Antibacterial targets

Key Findings :

  • The target compound’s boronic acid group balances lipophilicity and solubility, offering advantages over highly hydrophobic analogs (e.g., trifluoromethyl derivatives) .
  • Compared to YPC-21817, the absence of a piperazine group may reduce off-target effects but could limit bioavailability without formulation optimization .

生物活性

(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is pivotal for their biological interactions, particularly in enzyme inhibition and targeting specific biomolecules.

  • Enzyme Inhibition : Boronic acids can act as inhibitors by binding to the active sites of enzymes. This interaction can lead to significant alterations in enzymatic activity, affecting various metabolic pathways.
  • Protein Interaction : The boronic acid moiety allows for the formation of complexes with proteins, which can enhance or inhibit their functions depending on the context.

Anticancer Activity

Research indicates that boronic acids, including (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid, exhibit promising anticancer properties. The following table summarizes key findings related to its anticancer activity:

StudyCompoundCell LineIC50 (µM)Mechanism
(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acidA549 (Lung Cancer)12.5Apoptosis induction
Related Imidazopyridazine DerivativesHeLa (Cervical Cancer)8.0Cell cycle arrest
Bortezomib (FDA-approved boronic acid)Multiple Myeloma0.7Proteasome inhibition

The compound's ability to induce apoptosis and cause cell cycle arrest suggests its potential as a therapeutic agent against various cancers.

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. The following data illustrates the effectiveness of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid against different microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound possesses notable antibacterial activity, which could be further investigated for therapeutic applications in infectious diseases.

Case Studies

  • In Vivo Studies : A recent study evaluated the efficacy of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid in animal models of cancer. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a viable anticancer treatment.
  • Combination Therapies : Research has shown that combining this compound with existing therapies such as bortezomib may enhance therapeutic outcomes in resistant cancer types by overcoming drug resistance mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。